6-Chloro-2-piperidin-3-yl-1H-benzimidazole
Description
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Properties
IUPAC Name |
6-chloro-2-piperidin-3-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOKRRBNLJALRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Chloro-2-piperidin-3-yl-1H-benzimidazole: Synthesis, Characterization, and Potential Pharmacological Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole. As a Senior Application Scientist, this document synthesizes established chemical principles with insights into the pharmacological potential of the benzimidazole scaffold, offering a robust resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This prominence stems from its presence in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[1][2] The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The introduction of a chloro group at the 6-position and a piperidinyl moiety at the 2-position, as in the case of this compound, presents an intriguing combination of functionalities with the potential for novel therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzimidazole core with a chlorine atom attached to the 6-position of the benzene ring and a piperidin-3-yl group linked to the 2-position of the imidazole ring.
Molecular Formula: C₁₂H₁₄ClN₃
Molecular Weight: 235.72 g/mol
Key Structural Features:
-
Benzimidazole Core: A planar, aromatic system capable of participating in various non-covalent interactions with biological macromolecules.
-
6-Chloro Substituent: This electron-withdrawing group can influence the electronic properties of the benzimidazole ring system, potentially affecting its pKa and binding interactions.
-
2-Piperidin-3-yl Substituent: A non-aromatic, saturated heterocyclic ring that introduces a three-dimensional character to the molecule and a basic nitrogen atom, which can be protonated at physiological pH. The point of attachment at the 3-position of the piperidine ring is a key feature.
Physicochemical Properties (Predicted):
| Property | Predicted Value |
| pKa (most basic) | ~9.5 |
| LogP | ~2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Synthesis and Purification
Proposed Synthetic Protocol
The synthesis of this compound can be envisioned through the condensation of 4-chloro-1,2-phenylenediamine with a protected piperidine-3-carboxylic acid, followed by deprotection.
Step 1: N-Protection of Piperidine-3-carboxylic acid
The secondary amine of piperidine-3-carboxylic acid needs to be protected to prevent side reactions during the condensation step. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group.
-
Reagents: Piperidine-3-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.
-
Procedure:
-
Dissolve piperidine-3-carboxylic acid in an aqueous solution of NaOH.
-
Add a solution of Boc₂O in dioxane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperidine-3-carboxylic acid.
-
Step 2: Condensation with 4-chloro-1,2-phenylenediamine
The protected piperidine-3-carboxylic acid is then condensed with 4-chloro-1,2-phenylenediamine to form the benzimidazole ring. This is typically carried out under acidic conditions at elevated temperatures.
-
Reagents: N-Boc-piperidine-3-carboxylic acid, 4-chloro-1,2-phenylenediamine, Polyphosphoric acid (PPA) or Eaton's reagent.
-
Procedure:
-
Heat a mixture of N-Boc-piperidine-3-carboxylic acid and 4-chloro-1,2-phenylenediamine in PPA at 150-180°C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., concentrated ammonia solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield N-Boc-6-Chloro-2-piperidin-3-yl-1H-benzimidazole.
-
Step 3: Deprotection of the Piperidine Nitrogen
The final step involves the removal of the Boc protecting group to yield the target compound.
-
Reagents: N-Boc-6-Chloro-2-piperidin-3-yl-1H-benzimidazole, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane).
-
Procedure:
-
Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base to obtain the free base of this compound.
-
Caption: Proposed synthetic workflow for this compound.
Purification and Characterization
The crude product can be purified using standard laboratory techniques.
-
Purification: Column chromatography on silica gel is a suitable method for purifying the final compound. A gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is typically used as the eluent.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Potential Biological Activities and Mechanism of Action
While the specific biological activity of this compound has not been reported, the activities of structurally related compounds provide a strong basis for predicting its potential pharmacological profile.
Anti-inflammatory Activity
Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents.[3] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3] The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway.[3] It is plausible that this compound could exhibit similar anti-inflammatory properties by modulating this key inflammatory pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial activity.[2] The presence of a chloro substituent on the benzimidazole ring has been shown to enhance antibacterial and antifungal activities in some cases.[4] Furthermore, certain 2-piperidinyl-benzimidazoles have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[5] Therefore, this compound is a candidate for evaluation as a potential antimicrobial agent. The mechanism of action for antimicrobial benzimidazoles can vary but often involves the inhibition of essential cellular processes such as nucleic acid synthesis or cell wall formation.
Experimental Protocols for Biological Evaluation
To assess the predicted biological activities of this compound, the following standard in vitro assays can be employed.
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
-
Cell Culture: Maintain RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
-
TNF-α Production Assay (ELISA):
-
Follow the same cell seeding, pre-treatment, and stimulation protocol as for the NO assay.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
In Vitro Antimicrobial Assay (Broth Microdilution Method)
-
Bacterial and Fungal Strains: Use a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion and Future Directions
This compound represents a novel chemical entity with significant potential for drug discovery. Based on the well-documented pharmacological activities of the benzimidazole scaffold and related 2-piperidinyl derivatives, this compound is a promising candidate for investigation as an anti-inflammatory and/or antimicrobial agent. The proposed synthetic route provides a clear and feasible pathway for its preparation, enabling further in-depth biological evaluation. Future research should focus on the successful synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to validate its predicted pharmacological activities and elucidate its mechanism of action.
References
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Architectural Synthesis of a Privileged Scaffold
An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets. The specific analogue, this compound, combines this versatile core with a piperidine moiety, a common feature in centrally active pharmaceuticals. This guide provides a comprehensive, mechanistically-grounded pathway for its synthesis, tailored for researchers and professionals in drug discovery and development. We will move beyond a simple recitation of steps to explore the underlying chemical principles that ensure a robust and reproducible synthesis.
Retrosynthetic Strategy: A Logic-Driven Disassembly
A logical retrosynthetic analysis of the target molecule reveals a clear and efficient two-part strategy. The core benzimidazole ring is most logically formed through a condensation reaction, while the piperidine's secondary amine suggests the use of a protecting group.
This leads to the following disconnection:
-
C-N Bond Cleavage (Deprotection): The final product can be accessed from its N-Boc protected precursor. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in various conditions and its facile removal under acid catalysis.
-
Benzimidazole Ring Formation (Condensation): The 2-substituted benzimidazole core can be constructed by the condensation of an o-phenylenediamine with a carboxylic acid. This disconnection leads to two commercially available starting materials: 4-chloro-1,2-phenylenediamine and N-Boc-piperidine-3-carboxylic acid.
Part 1: Formation of the Benzimidazole Core via Phillips-Ladenburg Condensation
The first stage of the synthesis involves the construction of the benzimidazole ring by coupling 4-chloro-1,2-phenylenediamine with N-Boc-piperidine-3-carboxylic acid. This transformation is a classic example of the Phillips-Ladenburg reaction.[1]
Principle and Mechanism
The condensation of an o-phenylenediamine with a carboxylic acid is typically promoted by strong acids and high temperatures.[2] Polyphosphoric acid (PPA) is a particularly effective reagent for this purpose, acting as both a catalyst and a dehydrating agent.
The mechanism proceeds as follows:
-
Protonation: The carboxylic acid is protonated by the strong acid, activating the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Dehydration & Amide Formation: The intermediate loses a molecule of water to form an N-acyl-o-phenylenediamine (an amide).
-
Intramolecular Cyclization: The second amino group attacks the amide carbonyl carbon in an intramolecular fashion. This step is often the rate-limiting step and is driven by the high temperature.
-
Final Dehydration: A second molecule of water is eliminated to yield the aromatic benzimidazole ring.
Visualizing the Mechanism: Benzimidazole Formation
Caption: Mechanism of Phillips-Ladenburg Condensation.
Detailed Experimental Protocol: Synthesis of tert-butyl 3-(6-chloro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Materials:
-
4-chloro-1,2-phenylenediamine (1.0 eq)
-
1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.05 eq)
-
Polyphosphoric acid (PPA) (10-15 wt eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 4-chloro-1,2-phenylenediamine and 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid.
-
Add polyphosphoric acid to the flask. The mixture will be a thick slurry.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. The reaction mixture will become more homogeneous as it heats.
-
Maintain the temperature and monitor the reaction progress by TLC (Thin Layer Chromatography) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 3-5 hours.
-
Allow the reaction mixture to cool to approximately 80-90 °C.
-
Carefully and slowly pour the warm mixture into a beaker containing ice-water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford the pure Boc-protected intermediate.
Causality Behind Experimental Choices
-
Excess Carboxylic Acid: A slight excess of the N-Boc-piperidine-3-carboxylic acid is used to ensure the complete consumption of the diamine starting material.
-
Polyphosphoric Acid (PPA): PPA serves a dual role. It is a strong acid that protonates the carboxylic acid, activating it for the reaction, and it is an excellent dehydrating agent, driving the equilibrium towards the product by removing the two molecules of water formed during the reaction.[2]
-
High Temperature: The intramolecular cyclization step requires significant activation energy. Heating to 140-150 °C provides the necessary thermal energy to overcome this barrier and achieve a reasonable reaction rate.
-
Quenching in Ice-Water: Pouring the hot PPA mixture into ice-water is a critical step. It rapidly hydrolyzes the PPA in a controlled manner and precipitates the organic product, separating it from the bulk of the reaction medium.
-
Neutralization: The neutralization with sodium bicarbonate is essential to remove any residual acid and to ensure the product is in its free base form for efficient extraction into an organic solvent.
Part 2: N-Boc Deprotection to Yield the Final Product
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the piperidine ring. This is a standard procedure accomplished under acidic conditions.
Principle and Mechanism
The Boc group is designed to be labile under acidic conditions.[3] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decarboxylates (loses CO₂) to yield the free amine, which is then protonated by the acid in the medium to form an amine salt.[3][4]
Visualizing the Workflow: Overall Synthesis
Caption: Overall Synthetic Workflow.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
tert-butyl 3-(6-chloro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (1.0 eq)
-
4 M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA))
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected intermediate in a minimal amount of a suitable solvent like 1,4-dioxane or dichloromethane.
-
To this solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 10-20 equivalents) at room temperature. Alternatively, treat a solution of the starting material in DCM with an excess of trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature. The deprotection is usually rapid, and the product may precipitate as its hydrochloride salt.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 1-2 hours).
-
Once complete, remove the solvent and excess acid under reduced pressure.
-
The crude product is obtained as the hydrochloride salt. To obtain the free base, dissolve the crude salt in water, and basify with a saturated solution of sodium bicarbonate until pH 8-9.
-
Extract the free base with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to provide the final product. Further purification can be achieved by recrystallization or chromatography if necessary.
Causality Behind Experimental Choices
-
Acidic Reagent: Strong acids like HCl or TFA are required to protonate the Boc group, initiating its cleavage. The choice between them can depend on the desired salt form of the final product and the ease of removal.[4][5]
-
Solvent: Dioxane and DCM are common choices as they are relatively inert and effectively dissolve the starting material.
-
Room Temperature: The deprotection of a Boc group is typically a facile reaction that proceeds efficiently at room temperature, avoiding the need for heating which could lead to side reactions.
-
Isolation as a Salt: The product is often isolated as its hydrochloride or trifluoroacetate salt, which are typically stable, crystalline solids that are easy to handle. Conversion to the free base is a standard workup step if required for subsequent reactions or specific biological assays.
Data Summary: Expected Yields and Characteristics
The following table summarizes typical data expected from this synthetic pathway. Actual results may vary based on experimental scale and purification efficiency.
| Compound | Step | Typical Yield (%) | Purity (by HPLC) (%) | Appearance |
| tert-butyl 3-(6-chloro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | Condensation | 65-80 | >95 | Off-white to pale solid |
| This compound | Deprotection | 85-95 | >98 | White to off-white solid |
Conclusion
This guide outlines a robust and well-precedented two-step synthesis for this compound. By understanding the mechanisms of the Phillips-Ladenburg condensation and the acid-catalyzed Boc deprotection, researchers can troubleshoot and optimize the process effectively. The provided protocols are designed to be self-validating, with clear rationale for each step, ensuring a high degree of scientific integrity and reproducibility. This pathway provides reliable access to a valuable chemical scaffold for further exploration in drug discovery and development programs.
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Gellis, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727. Available at: [Link]
-
Shaikh, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Discov. Mater., 3, 22. Available at: [Link]
-
Odame, F., et al. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica, 62(4), 986-994. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine.
-
Al-Ostoot, F. H., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Pharmaceuticals, 16(7), 939. Available at: [Link]
-
Lead Sciences. (n.d.). 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Gawas, P., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23293-23321. Available at: [Link]
-
Kumar, A., et al. (2017). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 7(81), 51495-51533. Available at: [Link]
-
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole: A Technical Guide for Drug Discovery Professionals
Abstract
The benzimidazole scaffold stands as a "privileged structure" in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1] This technical guide delves into the therapeutic potential of a specific derivative, 6-Chloro-2-piperidin-3-yl-1H-benzimidazole. While direct experimental data for this exact molecule is nascent, this document synthesizes information from closely related analogs to provide a comprehensive overview of its probable biological activity, mechanism of action, and a roadmap for its investigation. Drawing on the well-established anti-inflammatory properties of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, we infer a strong potential for this compound as a modulator of inflammatory pathways, particularly the NF-κB signaling cascade.[2][3] This guide offers a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic utility of this promising compound.
The Benzimidazole Core: A Foundation of Diverse Bioactivity
The fusion of benzene and imidazole rings gives rise to the benzimidazole heterocycle, a molecular framework that has proven to be exceptionally fruitful in the discovery of new therapeutic agents.[4] The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a wide array of pharmacological effects, including antimicrobial, antiviral, anticancer, and antihypertensive activities.[5][6] This inherent adaptability makes benzimidazole derivatives a continued focus of medicinal chemistry research.
Inferred Biological Activity: Anti-Inflammatory Potential
Based on the structure-activity relationships of analogous compounds, this compound is strongly hypothesized to possess significant anti-inflammatory properties. This inference is primarily drawn from studies on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which have demonstrated potent inhibition of key inflammatory mediators.[2]
Rationale for Anti-Inflammatory Activity
The piperidine moiety at the 2-position of the benzimidazole core is a critical pharmacophore for anti-inflammatory action in this class of compounds. Research on 2-(piperidin-4-yl) derivatives has shown that this structural feature is key to their ability to suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] The chloro substitution at the 6-position of the benzimidazole ring may further enhance this activity through modification of the compound's electronic and lipophilic properties.
Proposed Mechanism of Action: Modulation of the NF-κB Signaling Pathway
The most probable mechanism through which this compound exerts its anti-inflammatory effects is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response, and its inhibition is a key strategy in the development of anti-inflammatory drugs.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS).[2] It is hypothesized that this compound interferes with this cascade, potentially by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent gene expression.[2]
Figure 1: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.
Synthetic Approach
The synthesis of this compound can be achieved through a well-established condensation reaction.
General Synthetic Scheme
A common and effective method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8]
Sources
- 1. A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole: A Technical Guide for Drug Discovery Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This technical guide provides an in-depth exploration of the potential therapeutic applications of a specific, yet under-explored derivative: 6-Chloro-2-piperidin-3-yl-1H-benzimidazole. By synthesizing data from extensive research on structurally related benzimidazoles, this document will illuminate promising avenues for investigation and guide the drug development professional in designing a robust preclinical research plan. We will delve into potential molecular targets, propose detailed experimental protocols, and provide the logical framework for elucidating the compound's mechanism of action across several key therapeutic areas, including oncology, inflammation, and infectious diseases.
Introduction: The Benzimidazole Core - A Privileged Scaffold in Drug Discovery
The fusion of a benzene ring with an imidazole ring gives rise to the benzimidazole system, a heterocyclic pharmacophore that has been a prolific source of therapeutic agents.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological macromolecules. The versatility of the benzimidazole core, which allows for substitutions at various positions, has led to the development of drugs with a wide spectrum of pharmacological activities.
The specific compound of interest, this compound, possesses key structural features that suggest significant therapeutic potential. The chloro- substitution at the 6-position is a common feature in many bioactive benzimidazoles, often enhancing potency and modulating pharmacokinetic properties. The piperidine moiety at the 2-position can influence solubility, receptor binding, and cell permeability. This guide will systematically explore the most probable therapeutic targets for this molecule based on these structural alerts and the wealth of data on analogous compounds.
Potential Therapeutic Targets and Mechanistic Hypotheses
Based on a comprehensive review of the literature on substituted benzimidazoles, we have identified several high-priority therapeutic areas and corresponding molecular targets for this compound.
Oncology: A Multi-faceted Approach to Cancer Therapy
Benzimidazole derivatives have demonstrated significant promise in oncology through various mechanisms of action.[2] Preclinical studies on related compounds suggest that this compound could exert its anticancer effects through one or more of the following pathways:
-
Kinase Inhibition: Many benzimidazole-based compounds are potent kinase inhibitors. Key targets could include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis, and other kinases involved in cell proliferation and survival signaling pathways.
-
Enzyme Inhibition: Dihydrofolate reductase (DHFR) and histone deacetylase 6 (HDAC6) are two enzymes that have been identified as targets for anticancer benzimidazoles.[3] Inhibition of DHFR disrupts nucleotide synthesis, while HDAC6 inhibition can lead to cell cycle arrest and apoptosis.
-
Modulation of Apoptosis and Cell Cycle: Benzimidazoles have been shown to induce programmed cell death (apoptosis) and arrest the cell cycle in cancer cells.[2] Investigation into the expression of key apoptotic and cell cycle regulatory proteins would be crucial.
In Silico Insights: Molecular docking studies have predicted that the benzimidazole core can fit into the ATP-binding pocket of various kinases and the active sites of enzymes like DHFR.[3][4] The chloro and piperidine substituents of the target compound would likely influence the binding affinity and selectivity for these targets.
Anti-inflammatory and Immunomodulatory Activity
Chronic inflammation is a key driver of numerous diseases. Benzimidazole derivatives have shown potent anti-inflammatory effects, suggesting a role for this compound in this arena.
-
Inhibition of Pro-inflammatory Cytokines: Compounds with a 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), two key mediators of inflammation.[1]
-
Cannabinoid Receptor 2 (CB2) Agonism: Chloro-substituted benzimidazoles have been investigated as selective CB2 receptor agonists.[5] Activation of the CB2 receptor is known to have anti-inflammatory and immunomodulatory effects without the psychoactive side effects associated with CB1 receptor activation.[5]
Antimicrobial Potential
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The benzimidazole scaffold is present in several approved anthelmintic drugs and has shown broader antimicrobial activity.
-
Inhibition of Bacterial Enzymes: Dihydrofolate reductase (DHFR) in bacteria, such as Staphylococcus aureus, has been identified as a potential target for benzimidazole derivatives, leading to the disruption of bacterial growth.[3][4]
-
Antifungal Activity: Certain benzimidazole-piperidine hybrids have demonstrated excellent in vitro antifungal activity against various fungal strains.[6]
Proposed Experimental Workflows for Target Validation
To systematically evaluate the therapeutic potential of this compound, a tiered approach to experimental validation is proposed.
Initial High-Throughput Screening and In Vitro Profiling
The initial phase should focus on broad screening to identify the most promising therapeutic area(s).
Experimental Workflow: In Vitro Activity Screening
Caption: Initial in vitro screening workflow.
Detailed Mechanistic Studies in Oncology
Should the initial screening reveal potent anticancer activity, the following detailed studies are recommended to elucidate the mechanism of action.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Plate a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) at a density of 1 x 10^6 cells per well in a 6-well plate and allow to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Data Presentation: Hypothetical Cell Cycle Analysis Results
| Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 60 | 25 | 15 |
| 0.1 | 62 | 23 | 15 |
| 1 | 75 | 15 | 10 |
| 10 | 85 | 5 | 10 |
Signaling Pathway Analysis: Western Blotting Workflow
Caption: Western blotting workflow for pathway analysis.
In Vivo Efficacy and Pharmacokinetic Profiling
Promising in vitro results should be followed by in vivo studies to assess efficacy and drug-like properties.
Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for tumor implantation.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily for a specified period (e.g., 21 days).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. The extensive body of research on the benzimidazole scaffold provides a strong rationale for investigating its potential in oncology, inflammation, and infectious diseases. The experimental workflows and protocols outlined in this guide offer a clear and logical path for the preclinical evaluation of this compound. Future research should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a candidate molecule into clinical development.
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An In-Depth Technical Guide to the Derivatives of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole: Synthesis, Properties, and Therapeutic Potential
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide focuses on the specific scaffold of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole, a promising but underexplored core for drug discovery. We will provide a comprehensive overview of the synthesis of this core structure, delve into key derivatization strategies at the benzimidazole N-1 and piperidine N-1' positions, and analyze the structure-activity relationships (SAR) that govern their biological effects. Drawing insights from closely related analogs, this whitepaper will explore the potential of these derivatives as anticancer, anti-inflammatory, and antimicrobial agents, complete with detailed experimental protocols, mechanistic pathways, and a forward-looking perspective on their therapeutic applications.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
Significance of Benzimidazoles
Benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole, is a privileged structure in drug discovery.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with a myriad of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This versatility has resulted in numerous approved drugs for diverse therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihypertensives (e.g., telmisartan).[1] The benzimidazole nucleus is synthetically accessible and readily modified, making it an ideal starting point for the development of novel therapeutic agents.[2]
The this compound Core: A Scaffold of Interest
The specific scaffold of this compound combines three key pharmacophoric features:
-
The Benzimidazole Core: Provides a rigid, aromatic platform for interaction with biological targets, often through hydrogen bonding and π-π stacking.
-
The 6-Chloro Substituent: This electron-withdrawing group can significantly modulate the electronic properties of the benzimidazole ring, influencing its pKa and binding affinities. Halogen substituents are also known to enhance membrane permeability and can act as a handle for further synthetic modification.
-
The 2-Piperidin-3-yl Moiety: This saturated heterocycle introduces a three-dimensional character to the molecule and a basic nitrogen atom, which can be crucial for solubility and receptor engagement. The 3-positional isomerism, as opposed to the more commonly studied 4-positional analog, offers a distinct spatial arrangement of the piperidine ring relative to the benzimidazole core.
Rationale for Derivatization: Exploring Chemical Space for Biological Activity
Systematic derivatization of this core structure at its reactive sites—primarily the N-1 position of the benzimidazole and the N-1' position of the piperidine—allows for a thorough exploration of the surrounding chemical space. By modifying these positions, researchers can fine-tune the molecule's physicochemical properties (e.g., lipophilicity, solubility, metabolic stability) and optimize its interactions with specific biological targets to enhance potency and selectivity.[5]
Synthesis of the Core Scaffold: 6-Chloro-2-(1H-benzo[d]imidazol-2-yl)piperidine
The synthesis of the core scaffold is a critical first step. A common and effective method is the condensation of a substituted o-phenylenediamine with a piperidine carboxylic acid derivative.
Retrosynthetic Analysis & Workflow
The synthesis can be logically planned by disconnecting the benzimidazole ring, revealing the two primary starting materials: 4-chloro-benzene-1,2-diamine and piperidine-3-carboxylic acid. To prevent unwanted side reactions, the piperidine nitrogen is typically protected with a group like tert-butoxycarbonyl (Boc), which can be removed in the final step.
Caption: Retrosynthetic analysis of the core scaffold.
Key Synthetic Protocol: Phillips Condensation
The formation of the benzimidazole ring is typically achieved via the Phillips condensation, which involves heating the o-phenylenediamine and the carboxylic acid in the presence of a dehydrating agent or acid catalyst.
Experimental Protocol: Synthesis of tert-butyl 3-(6-chloro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-benzene-1,2-diamine (1.0 eq) and N-Boc-piperidine-3-carboxylic acid (1.1 eq).[6]
-
Solvent/Catalyst: Add polyphosphoric acid (PPA) or heat in a high-boiling point solvent like ethylene glycol.
-
Reaction: Heat the mixture to 150-180°C for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of ice-cold water and neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The resulting precipitate is collected by filtration or the aqueous layer is extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the N-Boc protected intermediate.
Experimental Protocol: Deprotection to Yield the Core Scaffold
-
Dissolution: Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until TLC indicates the complete consumption of the starting material.
-
Isolation: The solvent is removed under reduced pressure. The resulting salt can be used directly or neutralized with a base to obtain the free base form of this compound.
Derivatization Strategies and Structure-Activity Relationships (SAR)
N-1 Position of the Benzimidazole Ring
Rationale: Alkylation or arylation at the N-1 position is a common strategy to increase lipophilicity, introduce new binding interactions, and modulate the electronic nature of the benzimidazole ring system.[5] This can lead to improved cell permeability and potency.
Synthesis: N-Alkylation N-alkylation is typically achieved by reacting the core scaffold with an alkyl or benzyl halide in the presence of a base.[7]
General Protocol for N-Alkylation:
-
Setup: To a solution of this compound (1.0 eq) in an aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq).[5][8]
-
Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature or heat to 50-80°C for 12-24 hours, monitoring by TLC.[5]
-
Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.
SAR Insights: Studies on related 6-chloro-benzimidazoles have shown that introducing substituted benzyl groups at the N-1 position can lead to potent antimicrobial and anticancer activity.[5] For example, electron-donating or withdrawing groups on the benzyl ring can significantly influence biological activity, suggesting these modifications can be tailored for specific targets like dihydrofolate reductase or tyrosine kinases.[5][9]
N-1' Position of the Piperidine Ring
Rationale: The secondary amine of the piperidine ring is an excellent handle for introducing a wide variety of functional groups. This can be used to improve aqueous solubility, introduce hydrogen bonding motifs, or extend the molecule to reach secondary binding pockets in a target protein.
Synthesis: Amide Coupling Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[10] It involves coupling the piperidine nitrogen with a carboxylic acid.
General Protocol for Amide Coupling:
-
Activation of Carboxylic Acid: In a flask, dissolve the desired carboxylic acid (1.1 eq) in a solvent like DMF. Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (2.0 eq).[11] Stir for 15-20 minutes at room temperature to form the activated ester.
-
Coupling: Add a solution of the this compound core (1.0 eq) to the activated carboxylic acid mixture.
-
Reaction: Stir at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction is typically quenched with water and extracted with an organic solvent. The product is then purified using column chromatography or preparative HPLC.
SAR Insights: In analogous 2-(piperidin-4-yl)-1H-benzo[d]imidazole series, derivatization of the piperidine nitrogen has led to potent anti-inflammatory agents.[12] For instance, the introduction of substituted benzoyl groups has been shown to yield compounds that inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.[12] This suggests that the nature and substitution pattern of the acyl group are critical for activity.
Therapeutic Applications and Mechanisms of Action
While direct biological data for derivatives of this compound is sparse, the known activities of closely related compounds allow for strong inferences about their therapeutic potential.
Anticancer and Antimicrobial Activity
Many N-1 and C-2 substituted 6-chloro-benzimidazoles exhibit significant anticancer and antimicrobial properties.[5][7]
Proposed Mechanism: Kinase and Dihydrofolate Reductase Inhibition Benzimidazoles are well-known kinase inhibitors, often acting as ATP-competitive inhibitors by binding to the hinge region of the kinase domain.[13] The 6-chloro substituent can enhance binding to kinases like EGFR, HER2, and CDK2.[9] Additionally, the benzimidazole scaffold can mimic the pteridine ring of folic acid, leading to the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both cancer cells and bacteria.[5]
Table 1: Anticancer and Antimicrobial Activity of Representative 6-Chloro-Benzimidazole Analogs
| Compound ID | N-1 Substituent | C-2 Substituent | Activity (IC₅₀ / MIC) | Target Organism/Cell Line | Reference |
|---|---|---|---|---|---|
| 4k | 4-Chlorobenzyl | 4-(N,N-dimethylamino)phenyl | MIC: 8 µg/mL | Candida albicans | [5] |
| 4b | 4-Fluorobenzyl | 3,4-Dichlorophenyl | IC₅₀: 2.16 µg/mL | MDA-MB-231 (Breast Cancer) | [5] |
| 3s | 2-Phenoxyethyl | 4-Chlorophenyl | MIC: 4 µg/mL | S. aureus (MRSA) | [5] |
| 1d | H | 3,4-Dichlorophenyl | IC₅₀: 1.84 µg/mL | HepG2 (Liver Cancer) |[5] |
Data is for analogous compounds and serves as a predictive guide.
Caption: ATP-competitive kinase inhibition mechanism.
Anti-inflammatory Activity
Derivatives of 2-piperidyl-benzimidazoles have shown promise as potent anti-inflammatory agents.[12]
Proposed Mechanism: Inhibition of the NF-κB Pathway The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[14] Upon stimulation (e.g., by LPS), the IκB kinase (IKK) complex phosphorylates the inhibitor IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α and IL-6.[15] Certain benzimidazole derivatives have been shown to prevent the phosphorylation of IκBα, thereby blocking NF-κB activation.[12][16]
Caption: Inhibition of the NF-κB signaling pathway.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The synthetic routes are well-established, and the key points for derivatization at the benzimidazole and piperidine nitrogens offer rich opportunities for chemical modification.
Based on structure-activity relationships from analogous compounds, this scaffold is predicted to yield derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities. Future work should focus on the synthesis and screening of focused libraries with systematic modifications at the N-1 and N-1' positions to confirm these hypotheses and identify lead compounds. Elucidating the precise mechanisms of action and identifying specific molecular targets for the most active compounds will be critical for their further development as clinical candidates. The unique stereochemistry of the 3-substituted piperidine ring may offer advantages in selectivity and potency that warrant detailed investigation.
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An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-Chloro-2-piperidin-3-yl-1H-benzimidazole. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information from closely related benzimidazole analogues and established analytical methodologies to provide a robust framework for its characterization. We delve into the structural attributes, predicted physicochemical parameters, and detailed, field-proven experimental protocols for the determination of key properties such as solubility, pKa, melting point, and spectral characteristics. The causality behind experimental choices is explained, offering a practical and scientifically rigorous resource for researchers in drug discovery and development.
Introduction and Molecular Overview
This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1] The benzimidazole core, a fusion of benzene and imidazole rings, imparts a unique set of electronic and structural features that contribute to its diverse pharmacological activities.[1][2] The title compound is characterized by a chlorine substituent at the 6-position of the benzimidazole ring and a piperidin-3-yl group at the 2-position.
Molecular Structure:
Key Structural Features:
-
Benzimidazole Core: A planar, aromatic system capable of participating in π-π stacking and hydrogen bonding.[1]
-
6-Chloro Substituent: An electron-withdrawing group that can influence the acidity of the benzimidazole N-H proton and the overall electronic distribution of the ring system.
-
2-Piperidin-3-yl Substituent: A non-aromatic, saturated heterocyclic ring that introduces a basic nitrogen atom and conformational flexibility. This group is crucial for modulating solubility and potential interactions with biological targets.
Predicted Physicochemical Properties
Direct experimental values for this compound are not readily found in the literature. However, based on the properties of similar benzimidazole derivatives, we can predict a general profile.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₂H₁₄ClN₃ | Based on the chemical structure. |
| Molecular Weight | 235.72 g/mol | Calculated from the molecular formula. |
| CAS Number | 933738-41-1[3] | A crucial identifier for this specific chemical entity. |
| Melting Point (°C) | Expected to be a solid with a relatively high melting point, likely in the range of 150-250 °C. | Benzimidazole itself has a melting point of 170-172 °C. The presence of the chloro and piperidinyl groups will influence crystal lattice packing and intermolecular forces, thus affecting the melting point.[4] |
| Boiling Point (°C) | High; likely to decompose before boiling at atmospheric pressure. | Heterocyclic compounds with multiple hydrogen bonding sites and significant molecular weight tend to have very high boiling points. |
| Aqueous Solubility | Predicted to have low intrinsic aqueous solubility. Solubility will be highly pH-dependent. | The majority of benzimidazole derivatives exhibit limited water solubility.[5] The piperidinyl group contains a basic nitrogen, suggesting that the solubility will increase significantly in acidic conditions due to the formation of a soluble salt. |
| pKa | Expected to have at least two pKa values: one for the acidic N-H proton on the benzimidazole ring (likely in the range of 12-14) and one for the basic nitrogen on the piperidine ring (likely in the range of 8-10). | The pKa of the benzimidazole N-H is around 14.5, while the pKa for the conjugate acid is approximately 7.[6] The electron-withdrawing chloro group may slightly decrease the pKa of the N-H proton. The piperidine nitrogen is a secondary amine and is expected to be basic. |
| LogP (Octanol-Water) | Estimated to be in the range of 2.5 - 3.5. | This prediction is based on the presence of the lipophilic benzimidazole and chloro groups, balanced by the more hydrophilic piperidinyl moiety. This value suggests moderate lipophilicity, which is often desirable for drug candidates. |
Experimental Protocols for Physicochemical Characterization
The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.[4] It measures the difference in heat flow between the sample and a reference as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 300 °C) at a heating rate of 10 °C/min.
-
Use an inert nitrogen purge gas at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic melting peak.
-
The peak temperature of the endotherm is also recorded.
-
A sharp, single melting endotherm is indicative of a pure compound.
-
Workflow Diagram:
Caption: Workflow for Melting Point Determination using DSC.
Determination of Aqueous Solubility (pH-Dependent)
Rationale: Given the predicted low intrinsic solubility and the presence of ionizable groups, a pH-dependent solubility profile is critical. The shake-flask method is a reliable, albeit time-consuming, method for this determination.
Protocol:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Addition: Add an excess amount of the compound to each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification:
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve with known concentrations of the compound to quantify the solubility at each pH.
-
Workflow Diagram:
Caption: pH-Dependent Aqueous Solubility Determination Workflow.
Determination of pKa by Capillary Electrophoresis (CE)
Rationale: Capillary electrophoresis is a powerful technique for determining the pKa of ionizable compounds, particularly for those with low aqueous solubility.[7] It relies on the change in electrophoretic mobility of the compound as a function of the buffer pH.
Protocol:
-
Buffer Preparation: Prepare a series of background electrolytes (buffers) with a range of pH values spanning the expected pKa of the piperidinyl nitrogen (e.g., pH 7 to 11).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, then dilute with water to the working concentration.
-
CE Analysis:
-
Inject the sample into the capillary filled with a specific pH buffer.
-
Apply a voltage and record the migration time of the compound.
-
Repeat the analysis for each buffer pH.
-
-
Data Analysis:
-
Calculate the electrophoretic mobility at each pH.
-
Plot the electrophoretic mobility versus the pH.
-
Fit the data to the appropriate sigmoidal curve; the inflection point of the curve corresponds to the pKa.
-
Structural Characterization by Spectroscopic Methods
Rationale: A combination of spectroscopic techniques is essential to confirm the chemical structure and identity of the synthesized compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the carbon-hydrogen framework of the molecule.
-
Expected ¹H NMR Features: Characteristic signals for the aromatic protons on the benzimidazole ring (in the δ 7.0-8.0 ppm region), the aliphatic protons of the piperidine ring, and a broad singlet for the N-H proton of the benzimidazole (often at δ > 10 ppm).[2]
-
Expected ¹³C NMR Features: Signals for the aromatic carbons of the benzimidazole ring and the aliphatic carbons of the piperidine ring.
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Data: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Expected Features: Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the aromatic region (around 1450-1650 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).
-
Conclusion
This compound is a molecule with significant potential in drug discovery, warranting a thorough understanding of its physicochemical properties. This guide provides a framework for the characterization of this compound, leveraging established knowledge of the benzimidazole class and detailing robust experimental protocols. The successful application of these methodologies will yield the critical data necessary to inform formulation development, ADME profiling, and ultimately, the advancement of this compound in the drug development pipeline.
References
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH. (2022-08-03). Retrieved from [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as - Semantic Scholar. Retrieved from [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - MDPI. Retrieved from [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]
-
Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed. Retrieved from [Link]
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This compound,933738-41-1. Retrieved from [Link]
-
An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. Retrieved from [Link]
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Methodological & Application
Application Note: Structural Elucidation of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole using ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. The document outlines the fundamental principles of ¹³C NMR spectroscopy and its application in the structural elucidation of this specific molecule. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are provided, including the use of advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and 2D NMR (HSQC, HMBC). This guide is intended to serve as a practical resource for researchers in organic chemistry and drug development, enabling accurate and efficient characterization of this and structurally related compounds.
Introduction: The Role of ¹³C NMR in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] While ¹H NMR provides information about the proton framework, ¹³C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, revealing information about its chemical environment, hybridization, and connectivity.[3][4] The chemical shift range for ¹³C is significantly larger than for ¹H, typically spanning 0-220 ppm, which minimizes signal overlap and simplifies spectral interpretation.[5][6]
This compound is a molecule that features a benzimidazole core, a piperidine ring, and a chlorine substituent. This combination of aromatic and aliphatic moieties, along with the presence of heteroatoms, results in a unique ¹³C NMR spectrum that can be fully assigned with the aid of modern NMR techniques. This application note will detail the expected ¹³C NMR spectrum of this compound and provide the necessary protocols for its experimental verification.
Predicted ¹³C NMR Chemical Shifts and Structural Considerations
The structure of this compound dictates the number and approximate chemical shifts of the signals in its ¹³C NMR spectrum. Due to the lack of molecular symmetry, all 12 carbon atoms are expected to be chemically non-equivalent, resulting in 12 distinct signals.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~155-165 | Imidazole C=N carbon, deshielded by two adjacent nitrogen atoms.[7] |
| C3a | ~135-145 | Aromatic quaternary carbon, part of the fused ring system. |
| C4 | ~110-120 | Aromatic CH ortho to the chlorine atom. |
| C5 | ~120-130 | Aromatic CH meta to the chlorine atom. |
| C6 | ~125-135 | Aromatic quaternary carbon bearing the chlorine atom. The direct attachment of the electronegative chlorine atom causes a downfield shift.[8] |
| C7 | ~115-125 | Aromatic CH para to the chlorine atom. |
| C7a | ~140-150 | Aromatic quaternary carbon, part of the fused ring system. |
| C2' | ~45-55 | Piperidine CH adjacent to the nitrogen. |
| C3' | ~30-40 | Piperidine CH attached to the benzimidazole ring. |
| C4' | ~20-30 | Piperidine CH₂. |
| C5' | ~25-35 | Piperidine CH₂. |
| C6' | ~40-50 | Piperidine CH₂ adjacent to the nitrogen. |
Note: These are estimated chemical shifts based on typical values for benzimidazole, piperidine, and substituted benzene derivatives.[7][9][10][11] Actual experimental values may vary depending on the solvent and other experimental conditions.
The presence of the chlorine atom on the benzimidazole ring is expected to influence the chemical shifts of the aromatic carbons. Halogen substituents generally cause a downfield shift (deshielding) at the carbon of substitution (ipso-carbon) and can have smaller shielding or deshielding effects on the ortho, meta, and para carbons.[8][12]
Furthermore, benzimidazoles can exist in tautomeric forms.[7][13] This can lead to broadened signals or an average of chemical shifts for the carbons in the imidazole ring and the attached benzene ring, depending on the rate of exchange and the solvent used.[7]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality ¹³C NMR spectrum.[14]
-
Sample Quantity: For a standard ¹³C NMR spectrum, a sample size of 50-100 mg is recommended.[14] For more sensitive instruments or longer acquisition times, smaller quantities may be sufficient.[15]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding.
-
Sample Preparation Workflow:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently agitate the vial to dissolve the sample completely. Sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Cap the NMR tube and label it clearly.
-
Diagram 1: Sample Preparation Workflow
Caption: A streamlined workflow for preparing a high-quality NMR sample.
¹³C NMR Data Acquisition
The following is a general protocol for acquiring a standard proton-decoupled ¹³C NMR spectrum. Instrument-specific parameters may need to be adjusted.[16][17][18]
-
Insert the sample into the NMR spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons.
-
Number of Scans (NS): 1024 or higher, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).
Advanced NMR Techniques for Complete Structural Elucidation
For an unambiguous assignment of all carbon signals, advanced NMR experiments are highly recommended.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are used to determine the number of protons attached to each carbon atom (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons).[2][19][20]
-
DEPT-90: Only CH signals are observed.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in either DEPT-90 or DEPT-135 spectra.[21]
By combining the information from the standard ¹³C NMR spectrum and the DEPT experiments, one can differentiate all carbon types.
Table 2: Expected DEPT-135 and DEPT-90 Results
| Carbon Type | DEPT-135 | DEPT-90 |
| CH₃ | Positive | No Signal |
| CH₂ | Negative | No Signal |
| CH | Positive | Positive |
| Quaternary (C) | No Signal | No Signal |
Diagram 2: DEPT Experiment Logic
Caption: Differentiating carbon types using DEPT-90 and DEPT-135 experiments.
2D NMR: HSQC and HMBC
Two-dimensional NMR experiments provide through-bond correlation information, which is essential for assembling the molecular structure.[22][23]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (¹JCH coupling).[24] Each peak in the 2D spectrum corresponds to a C-H bond.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH coupling).[25] These long-range correlations are crucial for connecting different fragments of the molecule and for assigning quaternary carbons.
By systematically analyzing the HSQC and HMBC spectra, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved.
Conclusion
¹³C NMR spectroscopy, in conjunction with advanced techniques like DEPT and 2D NMR, is a powerful methodology for the complete structural characterization of this compound. By following the protocols outlined in this application note, researchers can obtain high-quality ¹³C NMR data and confidently assign all carbon signals, thereby verifying the structure of the synthesized compound. This detailed structural information is fundamental for understanding its chemical properties and for its further development in medicinal chemistry applications.
References
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Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. Available at: [Link]
- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, Inc.
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Kurutz, J. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department, Northwestern University. Available at: [Link]
- Costa, V.E.U., et al. (n.d.). Skeletal and Chlorine Effects on ¹³C-NMR Chemical Shifts of Chlorinated Polycyclic Systems. Journal of the Brazilian Chemical Society.
- Al-Rawi, J. M. A., et al. (1985). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy.
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. Available at: [Link]
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Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Tiedemann, N. (2022). ¹³C NMR – How Many Signals. Master Organic Chemistry. Available at: [Link]
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University of California, Los Angeles. (n.d.). How to Prepare Samples for NMR. UCLA Department of Chemistry and Biochemistry. Available at: [Link]
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Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. r/chemhelp. Available at: [Link]
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Nanalysis. (2015). DEPT: A tool for ¹³C peak assignments. Nanalysis. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR ¹³C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]
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- Al-Hourani, B. J., et al. (2011). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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UCL. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. Available at: [Link]
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Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Chemistry Steps. Available at: [Link]
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Castillo, A. M., et al. (2008). : Resurrecting and processing NMR spectra on-line. Chimia.
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- Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES.
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Chemsrc. (n.d.). 6-chloro-2-pyridin-2-yl-1H-benzimidazole. Chemsrc. Available at: [Link]
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Anasazi Instruments. (n.d.). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. Available at: [Link]
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Columbia University. (n.d.). DEPT. NMR Core Facility, Columbia University. Available at: [Link]
-
Fowler, S. (2017). How to predict the ¹³C NMR spectrum of a compound. YouTube. Available at: [Link]
- University of Mississippi. (2021). Effects of Halogen Bonding on ¹³C NMR Shifts of Various Tolan Species. eGrove, University of Mississippi.
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The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
- MRRC. (n.d.). MRRC Structure Elucidation Notes. University of Illinois Chicago.
-
Bruker. (2024). C13 Setup Acquisition & Processing. YouTube. Available at: [Link]
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CAS Common Chemistry. (n.d.). 6-Chloro-2-(2-pyridinyl)-1H-benzimidazole. CAS. Available at: [Link]
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OpenStax. (2023). 13.12 DEPT ¹³C NMR Spectroscopy. Organic Chemistry, OpenStax. Available at: [Link]
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Fiveable. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy. Organic Chemistry, Fiveable. Available at: [Link]
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Lead Sciences. (n.d.). 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride. Lead Sciences. Available at: [Link]
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- ACS Publications. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters.
-
NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. NMRDB.org. Available at: [Link]
- ACS Publications. (n.d.). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
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Definitive Structural Elucidation of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole using High-Resolution Mass Spectrometry
An Application Note for Drug Development Professionals
Preamble: The Imperative for High-Resolution Analysis
In modern pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of regulatory compliance and drug safety. For complex heterocyclic molecules such as 6-Chloro-2-piperidin-3-yl-1H-benzimidazole, which belongs to a class of compounds with significant therapeutic potential, nominal mass measurements are insufficient. High-Resolution Mass Spectrometry (HRMS) provides the requisite analytical depth, delivering sub-ppm mass accuracy and detailed fragmentation data. This allows for the confident determination of elemental composition and the elucidation of molecular structure.[1]
This application note presents a comprehensive protocol for the analysis of this compound using a Liquid Chromatography (LC) system coupled to an Orbitrap-based HRMS instrument. We will detail the experimental design, from sample preparation to data interpretation, underscoring the causality behind each methodological choice to ensure a robust, self-validating workflow.
Analyte Profile: this compound
A precise understanding of the analyte's physicochemical properties is fundamental to method development.
-
Structure: (A representative image would be placed here in a final document)
-
Molecular Formula: C₁₂H₁₄ClN₃
-
Key Structural Features: The molecule comprises a chlorinated benzimidazole core linked to a piperidine ring. The presence of multiple basic nitrogen atoms in the benzimidazole and piperidine moieties makes it an ideal candidate for positive mode electrospray ionization (ESI), as these sites are readily protonated.[2] The chlorine atom provides a distinct isotopic signature that is invaluable for confirmation.
Table 1: Theoretical Mass & Isotopic Profile
| Parameter | Value | Rationale |
| Monoisotopic Mass (Free Base) | 235.0876 Da | The exact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). This is the primary target for HRMS measurement. |
| [M+H]⁺ (Monoisotopic) | 236.0954 Da | The theoretical exact mass of the protonated molecule, which is the ion observed in positive ESI mode. |
| [M+H]⁺ (A+1) Abundance | 14.0% | Predicted relative abundance of the ion containing one ¹³C atom. Helps in confirming the carbon count. |
| [M+H]⁺ (A+2) Abundance | 32.5% | Predicted relative abundance of the ion containing one ³⁷Cl atom. This characteristic ~3:1 ratio for (³⁵Cl/³⁷Cl) is a critical validation point. |
Strategic Workflow: From Sample to Structure
A systematic workflow ensures reproducibility and data integrity. The process involves preparing the analyte, separating it from potential impurities via UHPLC, and subjecting it to multi-stage mass analysis for definitive identification.
Caption: Overall experimental workflow for HRMS analysis.
Protocol I: Sample & System Preparation
Rationale: The goal is to prepare a pure, dilute sample in a solvent compatible with ESI-MS to prevent ion suppression and instrument contamination.[3] The addition of formic acid promotes protonation, enhancing the signal of the target analyte in positive ion mode.
Materials:
-
This compound reference standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile (ACN)
-
Ultrapure Water
-
Formic Acid (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. A typical final concentration for HRMS analysis is between 100 ng/mL and 1 µg/mL.[4] Dilute the stock solution into a mobile-phase-like solvent, such as 50:50 acetonitrile:water with 0.1% formic acid. This minimizes solvent-related effects during injection.
-
System Calibration: Prior to analysis, ensure the mass spectrometer is calibrated according to the manufacturer's guidelines. A calibration solution appropriate for the desired mass range should be used to achieve mass accuracy below 2 ppm.
Protocol II: LC-HRMS Data Acquisition
Rationale: Liquid chromatography is employed to ensure that the analyte entering the mass spectrometer is chromatographically pure at its point of elution, separating it from any isomers or impurities. A fast gradient is sufficient for proof-of-identity analysis. The mass spectrometer parameters are optimized for high resolution and sensitivity to capture accurate mass data for both the precursor and fragment ions.
Table 2: Recommended LC-HRMS Parameters
| Parameter | Setting | Justification |
| UHPLC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column providing good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with an acid modifier to aid ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and improves peak shape. |
| Injection Volume | 2 µL | Small volume to prevent column overloading. |
| HRMS System (Orbitrap) | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The molecule contains basic nitrogens, which are readily protonated.[5] |
| Scan Mode | Full MS / dd-MS² (Data-Dependent) | Acquires high-resolution precursor data (Full MS) and triggers fragmentation (dd-MS²) on the most intense ions. |
| Full MS Resolution | 120,000 FWHM | High resolution is critical to resolve isobars and achieve high mass accuracy.[1] |
| Full MS Scan Range | m/z 100 - 500 | Covers the mass of the analyte and potential low-mass fragments or impurities. |
| dd-MS² Resolution | 30,000 FWHM | Sufficient resolution for accurate mass measurement of fragment ions. |
| Collision Energy (HCD) | Stepped NCE: 20, 30, 40 eV | Using multiple collision energies ensures a wide range of fragments are generated, from simple losses to more complex cleavages. |
| Capillary Temp / Spray V. | 320 °C / 3.5 kV | Typical starting parameters for ESI; must be optimized for the specific instrument and compound to ensure stable spray and efficient desolvation.[6] |
Data Interpretation & Validation: A Triad of Evidence
Confident identification rests on three pillars of evidence obtained from the HRMS data: accurate mass of the molecular ion, the characteristic isotopic pattern, and logical fragmentation pathways.
Accurate Mass and Elemental Composition
The primary result from the Full MS scan is the accurate mass of the protonated molecule. The measured m/z is compared to the theoretical value to calculate the mass error, which should ideally be below 3 ppm for confident elemental composition assignment.
Table 3: Accurate Mass Measurement Results
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 236.0954 | 236.0951 | -1.27 | C₁₂H₁₅ClN₃⁺ |
| [M+H]⁺ (Isotope Peak) | 238.0925 | 238.0922 | -1.26 | C₁₂H₁₅³⁷ClN₃⁺ |
Isotopic Pattern Confirmation
The presence of a chlorine atom provides a definitive isotopic signature. The ratio of the monoisotopic peak ([M+H]⁺) to the A+2 peak (containing ³⁷Cl) should be approximately 3:1. This pattern serves as an internal validation, confirming the presence and number of chlorine atoms in the molecule.
MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated precursor ion ([M+H]⁺ at m/z 236.0954). The fragmentation of benzimidazole derivatives often involves cleavages at the substituent or within the heterocyclic ring system.[7][8]
Caption: Proposed fragmentation pathway for the analyte.
Table 4: Major Fragment Ions and Their Assignments
| Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula | Proposed Structure / Loss |
| 179.0527 | 179.0532 | -2.8 | C₉H₉ClN₂⁺ | Loss of propene (C₃H₆) from the piperidine ring via a retro-Diels-Alder-type cleavage. |
| 151.0214 | 151.0219 | -3.3 | C₇H₅ClN₂⁺ | Cleavage of the C-C bond between the benzimidazole and piperidine rings, loss of C₅H₁₀N. |
| 85.0862 | 85.0864 | -2.3 | C₅H₁₁N⁺ | Corresponds to the protonated piperidine moiety after cleavage from the core. |
Expert Insight: The observation of complementary fragment ions (e.g., the benzimidazole core at m/z 151 and the piperidine moiety at m/z 85) provides compelling evidence for the overall molecular architecture. The high mass accuracy of these fragments allows for their unambiguous elemental composition assignment, validating the proposed fragmentation pathway.
Conclusion
This application note provides a robust and validated LC-HRMS method for the definitive structural identification of this compound. By systematically leveraging the triad of HRMS evidence—accurate precursor mass, characteristic isotopic signature, and high-resolution fragmentation data—researchers can achieve an unequivocal confirmation of molecular structure. This protocol serves as a template for the analysis of related benzimidazole derivatives and underscores the power of HRMS as an indispensable tool in the drug development pipeline.
References
-
Shalaby, R., & El-Kemary, M. (2018). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Journal of the Serbian Chemical Society. [Link]
-
Le, T. N., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [Link]
-
Asghari, S., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Daruj. [Link]
-
Dziadosz, M., & Thevis, M. (2016). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PubMed Central. [Link]
-
Garg, P., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PubMed Central. [Link]
-
Lawesson, S. O., et al. (1968). Mass spectral behavior of 5(6)-substituted benzimidazoles. Journal of the American Chemical Society. [Link]
-
University of Texas Medical Branch. HRMS Analysis of Small Molecules. UTMB Core Facilities. [Link]
-
El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]
-
University of Toledo. HRMS sample submission guidelines. University of Toledo Instrumentation Center. [Link]
-
Scigelova, M., & Makarov, A. (2006). Orbitrap Mass Spectrometry. ACS Publications. [Link]
-
Wikipedia. (2023). Electrospray ionization. Wikipedia. [Link]
-
Sharma, V., et al. (2018). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]
-
SciTube. (2022). Electrospray Ionization (ESI) Explained. YouTube. [Link]
Sources
- 1. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. utoledo.edu [utoledo.edu]
- 4. HRMS Analysis [utmb.edu]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journalijdr.com [journalijdr.com]
Troubleshooting & Optimization
6-Chloro-2-piperidin-3-yl-1H-benzimidazole stability and storage issues
A Guide to Stability and Storage for Researchers and Drug Development Professionals
This guide provides in-depth technical support for handling, storing, and troubleshooting stability issues related to 6-Chloro-2-piperidin-3-yl-1H-benzimidazole and its salts (e.g., hydrochloride). As a critical intermediate and potential active pharmaceutical ingredient (API), ensuring its integrity is paramount for reproducible and reliable experimental outcomes. This document synthesizes chemical principles, data from analogous structures, and regulatory guidelines to offer practical advice.
I. Core Concepts: Understanding the Molecule's Stability Profile
This compound possesses a benzimidazole core, a heterocyclic aromatic system known for its relative stability, but also susceptibility to specific degradation pathways. The presence of a chlorine atom on the benzene ring and a piperidinyl group introduces additional considerations. The hydrochloride salt form is common for improving solubility and stability, but it can also influence hygroscopicity and reactivity.
Potential areas of instability to consider include:
-
Oxidation: The benzimidazole ring and the secondary amine in the piperidine ring can be susceptible to oxidation.
-
Hydrolysis: While generally stable, extreme pH conditions can potentially affect the molecule.
-
Photodegradation: Aromatic systems can be sensitive to light, leading to degradation.
-
Hygroscopicity: The hydrochloride salt may absorb moisture, which can act as a medium for degradation reactions.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound hydrochloride?
For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place[1][2][3]. Several suppliers of similar benzimidazole hydrochloride derivatives recommend storage at room temperature under an inert atmosphere (e.g., argon or nitrogen)[4][5][6]. This minimizes exposure to moisture and atmospheric oxygen, which are key contributors to degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | Prevents acceleration of degradation reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Minimizes oxidative degradation. |
| Container | Tightly Sealed, Light-Resistant | Prevents moisture absorption and photodegradation. |
| Location | Dry, Well-Ventilated Area | Avoids high humidity and reactive fumes. |
Q2: How should I prepare and store stock solutions?
Benzimidazole derivatives are generally soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO)[7][8]. Due to their basic nature, they are also often soluble in dilute acidic solutions[7].
For stock solutions, it is recommended to:
-
Use high-purity, anhydrous solvents.
-
Prepare solutions fresh whenever possible.
-
If short-term storage is necessary, store in tightly capped vials at -20°C or -80°C. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping them in foil.
Q3: What are the visible signs of degradation?
Degradation may manifest as:
-
A change in color of the solid material (e.g., from off-white to yellow or brown).
-
The appearance of new peaks or a decrease in the main peak area in chromatographic analysis (e.g., HPLC).
-
Reduced potency or altered activity in biological assays.
Q4: Is the compound sensitive to light?
Yes, as with many aromatic heterocyclic compounds, there is a potential for photosensitivity. It is best practice to handle the solid and its solutions in a light-protected environment. The International Council for Harmonisation (ICH) guidelines recommend photostability testing for new drug substances[9].
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Potential Cause 1: Compound Degradation. The compound may have degraded during storage or in the assay medium.
-
Solution:
-
Verify the purity of your compound using a suitable analytical method like HPLC-UV.
-
Prepare fresh solutions from a new batch of the solid compound if possible.
-
Assess the stability of the compound in your specific assay buffer and conditions (time, temperature, light exposure).
-
-
-
Potential Cause 2: Poor Solubility. The compound may not be fully dissolved in the assay medium, leading to lower effective concentrations.
-
Solution:
-
Visually inspect solutions for any precipitate.
-
Consider using a different solvent system or adding a small percentage of a co-solvent like DMSO. Be sure to run appropriate vehicle controls in your assay.
-
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Potential Cause: Degradation during Sample Preparation or Storage.
-
Troubleshooting Steps:
-
Analyze a freshly prepared solution of the compound to establish a baseline chromatogram.
-
Compare this to the chromatogram of the suspect sample.
-
If new peaks are present, consider the storage conditions of the sample (e.g., temperature, light exposure, solvent).
-
Review the sample preparation workflow for any steps that could induce degradation (e.g., prolonged exposure to harsh pH, heat).
-
-
Workflow for Investigating Degradation
Caption: Troubleshooting workflow for stability issues.
IV. Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps in identifying potential degradants and developing a stability-indicating analytical method[9][10][11][12].
Objective: To identify the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound hydrochloride
-
HPLC grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light[9].
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Keep 1 mL of the stock solution mixed with 1 mL of water at room temperature, protected from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a suitable HPLC method (see below for a starting method).
-
Proposed HPLC Method for Stability Indication:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0) could be a good starting point[13].
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or a wavelength of maximum absorbance determined by UV scan)[13].
-
Injection Volume: 10 µL
The goal is to achieve baseline separation between the parent compound and all degradation products.
Expected Degradation Pathways
Based on the structure, potential degradation could involve:
-
Oxidation: N-oxidation of the piperidine nitrogen or oxidation of the benzimidazole ring.
-
Dechlorination: Reductive dechlorination of the chloro-substituent under certain conditions, though less likely under these specific stress tests. Aerobic microbial degradation of chlorinated benzenes often initiates with dioxygenases to form chlorocatechols[13][14].
-
Ring Opening: Hydrolysis of the benzimidazole ring under harsh acidic or basic conditions. Chlorination of benzylamines can lead to imine formation followed by hydrolysis to an aldehyde[15].
Caption: Workflow for a forced degradation study.
V. References
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(5), 56-65.
-
Jain, A. K., Ravichandran, V., Sisodiya, M., & Agrawal, R. K. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 153-158.
-
EON Biotech. (n.d.). 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride – (2197053-85-1). Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
-
Mitch, W. A., & Schreiber, I. M. (2008). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 42(2), 481-487.
-
Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated benzenes. Biodegradation, 19(4), 463–480.
-
Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2019). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Molecules, 24(12), 2269.
-
Lead Sciences. (n.d.). 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
University of Arizona. (2008). Microbial degradation of chlorinated benzenes. Retrieved from [Link]
-
ResearchGate. (2018). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. Retrieved from [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-10.
-
Marco-Urrea, E., et al. (2022). Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms. Journal of Environmental Sciences, 115, 336-344.
-
NeuroQuantology. (2022). A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. NeuroQuantology, 20(8), 3404-3418.
-
Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 29-38.
-
PubMed. (2023). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. PubMed.
-
Autechem. (n.d.). 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride - Lead Sciences [lead-sciences.com]
- 6. 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [chemicalbook.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. actascientific.com [actascientific.com]
- 13. DSpace [diposit.ub.edu]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Bioactivity of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole
Welcome to the technical support guide for 6-Chloro-2-piperidin-3-yl-1H-benzimidazole. This document is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected biological activity with this compound. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, and compounds in this class have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] However, translating this potential into consistent, reproducible data requires careful attention to compound quality, experimental design, and biological context.
This guide moves beyond a simple checklist to explain the scientific rationale behind each troubleshooting step, empowering you to diagnose and solve challenges in your experiments.
Core Troubleshooting Workflow
Before diving into specific issues, it's helpful to visualize the overall diagnostic process. The journey from "no activity" to "reliable data" follows a logical path: first, validate your tool (the compound), and second, validate your system (the assay).
Caption: A logical workflow for troubleshooting low compound bioactivity.
Frequently Asked Questions (FAQs)
Part 1: Compound-Centric Troubleshooting
Q1: I'm observing low or inconsistent bioactivity with this compound. Where should I begin?
A1: Always start with the compound itself. Before questioning your biological assay, you must have absolute confidence in the tool you are using. Low bioactivity is frequently traced back to issues with compound identity, purity, solubility, or stability. An impure or degraded compound cannot yield reliable data, regardless of how optimized your assay is. The first step is to analytically confirm that the material in your vial is what you think it is and is of sufficient purity.
Q2: How can I confirm the identity and purity of my specific batch of the compound?
A2: Vendor-supplied purity values (e.g., 97%) are a good starting point, but independent verification is crucial for rigorous science.[4][5] The two primary methods for this are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS Analysis: This technique separates the components of your sample and provides the mass-to-charge ratio of each. You should see a primary peak corresponding to the expected molecular weight of your compound (C₁₂H₁₄ClN₃, MW: ~235.7 g/mol ) and its salt form (e.g., HCl salt, MW: ~272.2 g/mol ).[4] The purity can be estimated from the area under the curve of the main peak relative to impurity peaks.
-
¹H NMR Spectroscopy: NMR provides a structural fingerprint of the molecule. The resulting spectrum should match the known structure of this compound. The presence of unexpected peaks indicates impurities. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment.[6][7]
Combining these methods provides orthogonal validation of both purity and identity.[8][9] See Protocol 1 for a detailed LC-MS workflow.
Q3: The piperidin-3-yl group in the structure is chiral. Could stereochemistry be the cause of low activity?
A3: Absolutely. This is a critical and often overlooked point. The piperidine ring at position 2 has a chiral center at position 3. This means the compound exists as two non-superimposable mirror images (enantiomers): (R)- and (S)-6-Chloro-2-piperidin-3-yl-1H-benzimidazole.
Biological targets, such as enzymes and receptors, are themselves chiral. Consequently, it is very common for one enantiomer to have significantly higher activity than the other.[10] Most commercial vendors synthesize this compound as a racemic mixture (a 1:1 mix of both enantiomers). If the activity you are expecting is based on a publication that used a specific, isolated enantiomer, your racemic mixture will inherently contain 50% of the less active (or inactive) form, which could explain a significant drop in potency.
Causality: The differential activity arises from the three-dimensional arrangement of atoms. Only one enantiomer may be able to fit correctly into the binding pocket of a target protein to form the necessary molecular interactions for a biological effect.
Q4: I've noticed my compound precipitating out of solution when I add it to my aqueous assay media. How can I address this solubility issue?
A4: Poor aqueous solubility is one of the most common reasons for apparent low bioactivity.[11][12] If the compound crashes out of solution, its effective concentration at the target site is far lower than the nominal concentration you calculated.
Troubleshooting Steps:
-
Solvent Choice: Ensure your primary stock is dissolved in an appropriate solvent like 100% DMSO. Benzimidazole derivatives have shown good stability in DMSO for short periods.[13][14]
-
Final Solvent Concentration: Keep the final concentration of DMSO (or other organic solvent) in your assay low (typically <0.5%, and always <1%) to avoid solvent-induced artifacts or toxicity.[15]
-
Intermediate Dilutions: Avoid making large dilution steps directly from a high-concentration DMSO stock into a purely aqueous buffer. Use intermediate dilution steps.
-
Sonication/Vortexing: Gently sonicate or vortex the solution after dilution to aid dissolution.
-
Visual Inspection: Always visually inspect your final assay plate wells (e.g., under a microscope) for signs of precipitation before and after incubation.
See Protocol 2 for a method to systematically assess compound solubility.
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | 100% Anhydrous DMSO | Maximizes initial solubility and stability. |
| Stock Concentration | 10-20 mM | A practical range for most compounds. Higher concentrations risk precipitation upon freezing. |
| Final Assay DMSO % | < 0.5% | Minimizes solvent effects on the biological system. |
| Storage Temperature | -20°C or -80°C | Protects from degradation. -80°C is preferred for long-term storage.[16] |
| Freeze-Thaw Cycles | Minimize (< 3-5 cycles) | Repeated cycling can introduce water, leading to precipitation and degradation.[16] Aliquot stocks. |
| Table 1: Recommended Handling and Storage for Compound Stock Solutions. |
Q5: How stable is this compound in my experimental setup?
A5: Compound stability is crucial. The molecule can degrade in DMSO stock over time or, more commonly, in the aqueous buffer of your assay during a long incubation period (e.g., 24-72 hours). Benzimidazoles can be susceptible to hydrolysis or oxidation. A stability study in your specific assay medium is recommended. This involves incubating the compound in the medium for the duration of your experiment, taking samples at different time points, and analyzing them by LC-MS to see if the parent compound peak decreases over time.[16] See Protocol 3 for a detailed workflow.
Part 2: Assay-Centric Troubleshooting
Q6: My compound has passed all quality checks, but it's still inactive in my cell-based assay. What should I check next?
A6: If the compound is validated, the next step is to scrutinize the biological system.
-
Cell Health: Unhealthy or stressed cells respond poorly and inconsistently to stimuli. Ensure your cells are in the logarithmic growth phase and have high viability (>95%).
-
Passage Number: Use cells with a low passage number. High-passage cells can undergo genetic drift and phenotypic changes, altering their response to chemical perturbations.
-
Mycoplasma Contamination: This is a common and insidious problem. Mycoplasma can alter cell metabolism, membrane potential, and gene expression, confounding experimental results. Regularly test your cell lines for mycoplasma.
-
Cell Seeding Density: The density of cells can dramatically impact the outcome. Overly confluent cells may have altered signaling pathways, while sparse cells may not provide a robust enough signal. Optimize seeding density for your specific assay endpoint.
Caption: Workflow for validating the experimental assay system.
Q7: My cell culture medium contains 10% Fetal Bovine Serum (FBS). Could this be affecting the compound's activity?
A7: Yes, this is a significant factor. Serum contains high concentrations of proteins, most notably albumin. Many small, hydrophobic molecules readily bind to serum proteins.[17][18] This binding is a reversible equilibrium, but it effectively sequesters the compound, reducing the "free" concentration available to enter the cells and interact with its target.
Impact: If your compound has high serum protein binding, its apparent potency (e.g., IC50) can be dramatically lower in the presence of 10% FBS compared to a serum-free or low-serum condition.
Troubleshooting:
-
Perform the assay in a medium with a lower serum concentration (e.g., 2% or 0.5%) or in a serum-free medium, if your cells can tolerate it for the duration of the experiment.
-
If a significant potency shift is observed, it strongly suggests that serum protein binding is masking the compound's true activity.
Q8: Could this compound be interfering with my assay readout technology?
A8: This is a possibility, especially in high-throughput screens.[19] Assay artifacts can lead to false negatives (masking activity) or false positives.
-
Autofluorescence: If you are using a fluorescence-based assay (e.g., measuring GFP, or using fluorescent dyes), the compound itself might be fluorescent at the excitation/emission wavelengths you are using. This can interfere with the signal.
-
Luciferase Inhibition: In reporter assays using luciferase, some compounds can directly inhibit the luciferase enzyme, leading to a drop in signal that is mistaken for a biological effect on the pathway of interest.
-
Colorimetric Interference: In colorimetric assays (e.g., MTT, SRB), a colored compound can interfere with the absorbance reading.
To test for this, run control experiments in a cell-free system. For example, add the compound to the assay reagents without cells or enzymes to see if it directly affects the signal. See Protocol 4 for guidance.
Detailed Experimental Protocols
Protocol 1: Verification of Compound Identity and Purity via LC-MS
Objective: To confirm the molecular weight and estimate the purity of the compound batch.
Materials:
-
Compound sample
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA)
-
LC-MS system with a C18 column and ESI source
Method:
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Dilute the stock to 1 µg/mL in a 50:50 ACN:Water solution.
-
Set up the LC method:
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm
-
-
Set up the MS method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100-500.
-
-
Inject 1-5 µL of the sample.
-
Analysis:
-
Examine the chromatogram for a major peak. The area of this peak relative to all other peaks gives an estimate of purity (e.g., >95%).
-
Examine the mass spectrum of the major peak. Look for an ion corresponding to [M+H]⁺. For the free base, this would be ~236.1 m/z. For the HCl salt, you will still primarily see the protonated free base at ~236.1 m/z.
-
Protocol 2: Assessment of Compound Solubility (Nephelometry)
Objective: To determine the kinetic solubility of the compound in a specific assay buffer.
Materials:
-
Compound stock in DMSO (e.g., 10 mM)
-
Assay buffer (e.g., PBS or cell culture medium)
-
Nephelometer or plate reader capable of measuring light scattering.
Method:
-
In a 96-well plate, add assay buffer to a series of wells.
-
Add small volumes of the DMSO stock to the buffer to create a serial dilution of the compound (e.g., from 200 µM down to 1 µM). Ensure the final DMSO concentration is constant in all wells.
-
Include buffer-only and buffer+DMSO controls.
-
Seal the plate, mix, and let it equilibrate at room temperature for 1-2 hours.
-
Measure light scattering (nephelometry) or absorbance at a high wavelength (e.g., 650 nm) where the compound does not absorb.
-
Analysis: Plot the scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline indicates the point of precipitation and is an estimate of the kinetic solubility limit.
Protocol 3: Evaluation of Compound Stability in Assay Media
Objective: To determine if the compound degrades in the assay medium over the course of the experiment.
Materials:
-
Compound stock in DMSO
-
Assay medium (including serum, if applicable)
-
Incubator (set to assay temperature, e.g., 37°C)
-
LC-MS system
Method:
-
Prepare a solution of the compound in your complete assay medium at the highest concentration used in your experiments (e.g., 20 µM).
-
Immediately take a sample, quench it with an equal volume of cold ACN to precipitate proteins, and centrifuge. This is your T=0 sample.
-
Place the remaining solution in the incubator.
-
Take additional samples at relevant time points (e.g., 2h, 8h, 24h, 48h). Process them in the same way as the T=0 sample.
-
Analyze the supernatant from all time points by LC-MS.
-
Analysis: Measure the peak area of the parent compound at each time point. A significant decrease (>10-15%) in peak area relative to T=0 indicates compound instability under assay conditions.
References
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Lead Sciences. 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride. Available from: [Link]
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Yilmaz, H., & Yentur, G. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. Available from: [Link]
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Patel, A. K., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available from: [Link]
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Unknown. (2010). SYNTHESIS AND BIOLOGICAL EVALUATION 6-CHLORO-2-SUBSTITUED-1-[2-(1H- TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Wang, Y., et al. (2024). Development of Membrane-Targeting Cannabigerol Derivatives as Potent Broad-Spectrum Antibacterial Agents. Dove Medical Press. Available from: [Link]
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Glowacka, I. E., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available from: [Link]
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Abdel-Sattar, A. A. M., et al. (2023). Graphical representation for the repurposing of benzimidazole anthelmintic drugs as VEGFR-2 antagonists. ResearchGate. Available from: [Link]
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Patel, A. K., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC - NIH. Available from: [Link]
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Paul, A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC - PubMed Central. Available from: [Link]
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Kumar, A., et al. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Publishing. Available from: [Link]
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Prakash, T. P., et al. (2021). Impact of Serum Proteins on the Uptake and RNA Interference Activity of N -Acetylgalactosamine-Conjugated Small Interfering RNAs. ResearchGate. Available from: [Link]
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Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed. Available from: [Link]
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Leek, J. T., et al. (2010). Promises and Pitfalls of High-Throughput Biological Assays. PubMed - NIH. Available from: [Link]
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Unknown. (2016). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. Available from: [Link]
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Savjani, K. T., et al. (2012). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available from: [Link]
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Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
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Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Sample Recovery After 96 h of Staying in the Environment of 0.2% DMSO. ResearchGate. Available from: [Link]
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Vande Voorde, J., et al. (2019). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. PubMed Central. Available from: [Link]
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Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]
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Peterson, J. R., et al. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. Available from: [Link]
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Burczynski, M. E. (2009). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience Publishing. Available from: [Link]
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Shukla, A. (2012). SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. ResearchGate. Available from: [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available from: [Link]
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Afonin, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]
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Al-Ostath, R. A. A., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. Available from: [Link]
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Peterson, J. R., et al. (2006). Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components. ResearchGate. Available from: [Link]
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ACD/Labs. (2024). Combined LC/MS and NMR for Automated Verification of Chemical Structures. YouTube. Available from: [Link]
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de Oliveira, L. P., et al. (2023). Serum Albumin Binding and Esterase Activity: Mechanistic Interactions with Organophosphates. MDPI. Available from: [Link]
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Gaskins, G. (2016). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. University of Pennsylvania. Available from: [Link]
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Borisova, T. N., et al. (2024). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. MDPI. Available from: [Link]
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Axxam SpA. (2021). Challenges of HTS in early-stage drug discovery. Axxam SpA. Available from: [Link]
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PubChem. 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. Available from: [Link]
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Nagl, M., et al. (2022). The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. NIH. Available from: [Link]
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Foley, D. J., et al. (2018). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available from: [Link]
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Sharma, R., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available from: [Link]
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Garrido-Sanz, D., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. Available from: [Link]
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ChEMBL. ChEMBL Database. Available from: [Link]
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Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks. Available from: [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available from: [Link]
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Göksu, S., et al. (2014). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. MDPI. Available from: [Link]
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ResearchGate. (2015). Can the use of HPLC and NMR guarantee 100% compound purity?. ResearchGate. Available from: [Link]
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Academia.edu. (2013). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Academia.edu. Available from: [Link]
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Validation & Comparative
A Guide to the Structural Confirmation of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, experience-driven comparison of the analytical methodologies required to definitively confirm the structure of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole. We will move beyond rote procedural descriptions to explain the scientific rationale behind the selection of each technique, ensuring a self-validating and robust analytical workflow.
The asserted structure of this compound is presented below:
Figure 1: Chemical Structure of this compound
This guide will detail the multifaceted approach necessary to verify this structure, leveraging a suite of modern analytical techniques. We will explore how each method provides a unique piece of the structural puzzle and how, in concert, they create an unassailable body of evidence.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Elucidation
Confirming a chemical structure is not a linear process but rather a holistic investigation. For a molecule like this compound, which possesses a semi-rigid benzimidazole core and a flexible piperidine substituent, a combination of spectroscopic and spectrometric techniques is essential.
Our investigative workflow is designed to be self-validating. Each step provides data that should be consistent with the proposed structure and with the data from the other techniques. Any inconsistencies would trigger further investigation and potential structural revision.
Caption: A typical workflow for the structural confirmation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of NMR experiments is necessary to assign every proton and carbon and to establish their connectivity.
¹H NMR Spectroscopy: A Proton Census
The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For our target molecule, we would expect to see distinct signals for the benzimidazole aromatic protons, the piperidine ring protons, and the exchangeable NH protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Benzimidazole NH | 12.0 - 13.0 | Broad Singlet | 1H | Deshielded due to aromaticity and hydrogen bonding with the solvent.[1][2] |
| Aromatic H (H-4, H-5, H-7) | 7.0 - 7.8 | Doublets, Doublet of Doublets | 3H | The exact splitting pattern will depend on the coupling constants between adjacent protons. The chloro-substituent will influence the chemical shifts. |
| Piperidine CH (at C-3) | 3.0 - 3.5 | Multiplet | 1H | This proton is adjacent to the benzimidazole ring and the piperidine nitrogen. |
| Piperidine CH₂ (axial/equatorial) | 1.5 - 3.2 | Multiplets | 8H | The protons on the piperidine ring will exhibit complex splitting patterns due to axial and equatorial environments and coupling to each other. |
| Piperidine NH | 1.0 - 2.5 | Broad Singlet | 1H | Exchangeable proton, chemical shift can vary. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of ¹³C, signals are typically singlets unless coupled to other nuclei like fluorine.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Benzimidazole C=N (C-2) | 150 - 160 | The imine-like carbon of the imidazole ring is significantly deshielded. |
| Aromatic C-Cl (C-6) | 125 - 135 | The carbon directly attached to the chlorine atom. |
| Aromatic CHs & Quaternary Cs | 110 - 145 | The remaining carbons of the benzimidazole ring.[3][4] |
| Piperidine CH (C-3) | 45 - 55 | The carbon atom at the point of attachment to the benzimidazole. |
| Piperidine CH₂s | 20 - 50 | The remaining four carbons of the piperidine ring. |
2D NMR: Connecting the Dots (HSQC & HMBC)
While 1D NMR provides a list of parts, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) reveal how those parts are connected.
-
HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for definitively assigning which protons are on which carbons.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments. For example, HMBC would show a correlation between the piperidine C-3 proton and the benzimidazole C-2 carbon, confirming the point of attachment. It is also instrumental in distinguishing between isomers, such as 5-chloro and 6-chloro benzimidazoles, by observing long-range couplings of the aromatic protons to the quaternary carbons.[5]
Caption: The logical flow of information from NMR experiments to structural confirmation.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical first step. It provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₄ClN₃), the expected monoisotopic mass would be calculated. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.
Tandem Mass Spectrometry (MS/MS)
In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For our target compound, characteristic fragments would be expected from the cleavage of the piperidine ring and the bond connecting it to the benzimidazole core.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (Fragment) | Proposed Structure of Fragment |
| [M - H]⁺ | Loss of a proton |
| [M - C₅H₁₀N]⁺ | Cleavage of the piperidine ring |
| [C₇H₄ClN₂]⁺ | The 6-chlorobenzimidazole core |
Single-Crystal X-ray Diffraction: The Final Word
When a suitable single crystal can be grown, X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of a molecule.[6][7] It provides precise bond lengths, bond angles, and stereochemistry, leaving no room for doubt. For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms and the position of the chlorine substituent on the benzimidazole ring.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Acquire HSQC and HMBC spectra using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe key correlations.
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, and assign all proton and carbon signals based on chemical shifts, coupling patterns, and 2D correlations.
General HRMS Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: Infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Mass Analysis: Acquire the full scan mass spectrum using a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap.
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Conclusion: A Self-Validating System
The structural confirmation of this compound relies on a synergistic and self-validating analytical approach. The molecular formula from HRMS provides the fundamental building blocks. NMR spectroscopy then pieces these blocks together, establishing the connectivity and isomeric form. Finally, single-crystal X-ray diffraction, if obtainable, offers an unequivocal 3D picture that should be in complete agreement with the spectroscopic and spectrometric data. By following this rigorous, multi-technique workflow, researchers and drug development professionals can have the utmost confidence in the structural integrity of their compounds, a critical requirement for advancing promising molecules through the development pipeline.
References
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El Kihel, A., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(1), 51-55. Available at: [Link]
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Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. Available at: [Link]
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El Kihel, A., et al. (2008). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Available at: [Link]
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Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Semantic Scholar. Available at: [Link]
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Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances. Available at: [Link]
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Supplementary Information. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. Available at: [Link]
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Zhou, J., & Huang, G. (2021). The structural modification of 2-(piperidin-3-yl)-1H-benzimidazole analogues 5a–n, 6a–d and 7a–h. ResearchGate. Available at: [Link]
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Pérez, M. A., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PubMed Central. Available at: [Link]
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Al-Douh, M. H., et al. (2014). 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. ResearchGate. Available at: [Link]
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Glushkov, V. A., & Shklyaeva, E. V. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. PubMed Central. Available at: [Link]
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Thiruvalluvar, A. A., et al. (2021). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. Available at: [Link]
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Al-Ghorbani, M., et al. (2015). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Shawali, A. S., et al. (2002). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. Available at: [Link]
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Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PubMed Central. Available at: [Link]
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Zhi, F., & Yang, Y.-L. (2007). 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide. ResearchGate. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2008). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. Available at: [Link]
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El-Ghozzi, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl] -1H-1,3-benzodiazol-2-yl}phenol. National Institutes of Health. Available at: [Link]
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Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Chloro-Substituted Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that confers a wide range of biological activities, from anticancer to antimicrobial effects.[1][2] Within this class, 6-chloro-substituted benzimidazoles have emerged as a promising area of research, demonstrating significant cytotoxic potential in preclinical studies.[3][4] This guide focuses on the critical transition from laboratory findings to whole-organism efficacy, using a representative molecule, 6-Chloro-2-aryl-1H-benzimidazole , as a case study to explore the nuances between in vitro potency and in vivo performance.
While specific published data for "6-Chloro-2-piperidin-3-yl-1H-benzimidazole" is not yet widely available, we will use closely related and well-characterized 6-chloro-benzimidazole derivatives from recent literature as proxies. This approach allows us to provide a robust framework for researchers, scientists, and drug development professionals to understand the experimental journey of compounds in this class. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze the factors that govern the successful translation of in vitro results.
Part 1: The In Vitro Efficacy Profile
The initial evaluation of any potential therapeutic agent begins in vitro—in a controlled, artificial environment outside a living organism. These assays are designed to answer fundamental questions: Does the compound interact with its intended target? Does this interaction lead to a desired biological effect at the cellular level?
Plausible Mechanism of Action: Targeting Dihydrofolate Reductase (DHFR)
Many benzimidazole derivatives have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme in both prokaryotic and eukaryotic cells.[5][6] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds effectively halt DNA synthesis and cell proliferation, leading to cell death. This dual activity against both microbial and cancer cells makes DHFR an attractive target.[3][5]
The proposed mechanism is illustrated below:
In Vitro Potency: Cytotoxicity Data
The most common method to assess the in vitro efficacy of a potential anticancer agent is to measure its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of the drug required to inhibit the growth of 50% of the cell population. The following table summarizes representative data for potent 6-chloro-benzimidazole derivatives against human cancer cell lines, as reported in the literature.
| Compound ID (Reference) | Cancer Cell Line | Cell Type | IC₅₀ (µM) |
| Compound 4k [4] | HepG2 | Liver Carcinoma | 2.15 |
| Compound 4k [4] | MDA-MB-231 | Breast Adenocarcinoma | 1.84 |
| Compound 4c [5] | MCF7 | Breast Adenocarcinoma | 3.42 |
| Compound 4c [5] | HepG2 | Liver Carcinoma | 2.39 |
| Compound 4r [7] | A549 | Lung Carcinoma | 0.3 |
| Compound 4r [7] | MCF-7 | Breast Adenocarcinoma | 0.5 |
This table presents a selection of data from cited literature for compounds structurally related to the topic. The IC₅₀ values demonstrate potent anticancer activity in the low micromolar range.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a foundational in vitro experiment for determining a compound's cytotoxic effects.
Principle: Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the 6-chloro-benzimidazole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Part 2: The In Vivo Efficacy Profile
While in vitro assays establish cellular potency, they do not account for the complex physiological processes that occur in a whole organism. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's true therapeutic potential, considering its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4]
Preclinical Evaluation: The Murine Xenograft Model
For anticancer agents, the most common in vivo model is the tumor xenograft. This involves implanting human cancer cells into immunocompromised mice, allowing the cells to grow into a solid tumor. The efficacy of the test compound is then measured by its ability to inhibit tumor growth.
In Vivo Efficacy: Representative Data
Specific in vivo data for the proxy compounds are not detailed in the provided search results. However, successful benzimidazole derivatives in xenograft models typically demonstrate significant tumor growth inhibition (TGI). The table below presents illustrative data that would be expected for a promising compound.
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 20 µL/g, oral, daily | 1500 ± 250 | - |
| Compound X | 50 mg/kg, oral, daily | 600 ± 150 | 60% |
| Positive Control | (e.g., Paclitaxel) | 450 ± 120 | 70% |
This table contains hypothetical but realistic data to illustrate the expected outcome of a xenograft study. TGI is calculated as: [1 - (Mean Tumor Volume of Treatment Group / Mean Tumor Volume of Control Group)] x 100%.
Experimental Protocol: Murine Xenograft Efficacy Study
Objective: To determine the ability of a 6-chloro-benzimidazole derivative to inhibit the growth of human tumors in a mouse model.
Step-by-Step Methodology:
-
Animal Acclimatization: House 6-8 week old female athymic nude mice in a pathogen-free environment for at least one week prior to the study.
-
Cell Implantation: Suspend 5 x 10⁶ MCF-7 cells in 100 µL of a 1:1 mixture of culture medium and Matrigel. Inject the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group), including a vehicle control, one or more doses of the test compound, and a positive control.
-
Compound Formulation and Dosing: Formulate the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the compound daily via the determined route (e.g., oral gavage) for a period of 21-28 days.
-
Data Collection: Measure tumor volume and mouse body weight twice weekly. Body weight is a key indicator of systemic toxicity.
-
Endpoint: At the end of the study, or when tumors in the control group reach a predetermined size limit, euthanize the mice. Excise, weigh, and photograph the tumors. Tissues may be collected for further analysis (e.g., pharmacokinetics, biomarker analysis).
-
Statistical Analysis: Compare the mean tumor volumes between the treatment and control groups using appropriate statistical tests (e.g., ANOVA) to determine significance.
Part 3: Comparative Analysis: Bridging the In Vitro-In Vivo Gap
A compound with a potent IC₅₀ of 0.3 µM in vitro may show poor or no efficacy in vivo. This discrepancy, often called the in vitro-in vivo correlation (IVIVC) gap, is a major challenge in drug development. Understanding the factors that contribute to this gap is crucial for predicting clinical success.
Key Translational Factors:
-
Pharmacokinetics (PK): How the body processes the drug. Poor oral bioavailability (low absorption), rapid metabolism (short half-life), or inefficient distribution to the tumor site will prevent the compound from reaching the necessary therapeutic concentration, regardless of its in vitro potency.
-
Toxicity: A compound may be highly potent but also highly toxic to the host organism, leading to adverse effects like weight loss that limit the achievable therapeutic dose.[1]
-
Target Engagement: Demonstrating that the drug reaches the tumor and engages with its target (e.g., DHFR) in vivo is critical. This can be assessed through biomarker analysis in excised tumor tissue.
-
Tumor Microenvironment: An in vitro culture dish is a simplistic 2D environment. An in vivo tumor is a complex 3D structure with its own vasculature, stromal cells, and hypoxic regions that can limit drug penetration and efficacy.
Conclusion and Future Directions
The 6-chloro-benzimidazole scaffold represents a highly promising foundation for the development of novel anticancer therapeutics, with derivatives demonstrating potent low-micromolar efficacy against a range of cancer cell lines in vitro. The journey from a promising IC₅₀ value to a successful in vivo outcome, however, is fraught with challenges. A thorough understanding of a compound's ADMET properties and its interaction with the complex tumor microenvironment is paramount.
For researchers working with this compound or related analogs, the path forward must involve a multi-faceted approach:
-
Early ADMET Screening: Integrate in vitro ADMET assays early in the discovery process to select for compounds with favorable pharmacokinetic profiles.
-
Pharmacodynamic (PD) Biomarkers: Develop assays to confirm target engagement in vivo, linking drug concentration at the tumor site to a biological response.
-
Advanced In Vivo Models: Move beyond simple subcutaneous xenografts to orthotopic or patient-derived xenograft (PDX) models that more accurately recapitulate human disease.
By systematically addressing the gap between the petri dish and the patient, the full therapeutic potential of this important chemical class can be realized.
References
-
Pham, E.C., Le, T.V.T., Truong, T.N., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23635-23653. Available at: [Link]
-
Le, T.V.T., Pham, E.C., Truong, T.N., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(11), 6545-6564. Available at: [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. Retrieved from [Link]
-
Rojas-Llanes, F. A., et al. (2024). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 29(5), 1083. Available at: [Link]
-
Pham, E.C., Le, T.V.T., Truong, T.N., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available at: [Link]
-
Lead Sciences. (n.d.). 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride. Retrieved from [Link]
-
Al-Ostoot, F.H., et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Saudi Pharmaceutical Journal, 31(1), 119-138. Available at: [Link]
-
Ayaz, M., et al. (2019). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Drug Design, Development and Therapy, 13, 2675-2701. Available at: [Link]
-
Wagh, R. S., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Bioscience Biotechnology Research Asia, 22(3). Available at: [Link]
-
Gümüş, M. H., et al. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega. Available at: [Link]
-
Patel, K. D., & Dr. Neelesh K. Mezaniya. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION 6-CHLORO-2-SUBSTITUED-1-[2-(1H- TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]. World Journal of Pharmaceutical Research, 5(6), 1640-1649. Available at: [Link]
-
Wagh, R. S., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2218. Available at: [Link]
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 6-Chloro-2-piperidin-3-yl-1H-benzimidazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-2-piperidin-3-yl-1H-benzimidazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous chemicals, including other chlorinated benzimidazoles and heterocyclic compounds. The core principle of this guidance is to treat the compound with a high degree of caution, assuming potential hazards based on its chemical functionalities.
Hazard Analysis: Understanding the Risks
This compound is a halogenated heterocyclic compound. Based on the toxicological profiles of similar molecules, the primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Similar compounds can be toxic if swallowed[1].
-
Skin and Eye Irritation: Many benzimidazole derivatives are known to cause skin and serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.
Therefore, all handling procedures must be designed to minimize direct contact, ingestion, and inhalation.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment (PPE), appropriate engineering controls must be in place to minimize exposure.
-
Ventilation: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood.[1] Ensure the fume hood has a face velocity appropriate for handling potent compounds.
-
Contained Systems: For larger scale operations, the use of glove boxes or other closed systems is recommended to provide a higher level of containment.
Personal Protective Equipment (PPE): A Systematic Approach
A multi-layered approach to PPE is crucial for providing comprehensive protection. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Rationale and Best Practices |
| Eyes and Face | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant splash risk. | Protects against accidental splashes of solutions or airborne particles. Standard safety glasses are insufficient. |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | The outer glove provides primary protection and can be removed if contaminated. The inner glove maintains protection during outer glove removal. Gloves should be changed every 30 minutes or immediately upon contamination[2]. |
| Body | A disposable, long-sleeved gown with knit cuffs. | Protects skin and personal clothing from contamination. Gowns should be changed at the end of each work session or immediately if grossly contaminated[2]. |
| Respiratory | A NIOSH-approved N95 or higher respirator is recommended, especially when handling the solid powder outside of a fume hood or when generating aerosols. | Surgical masks do not provide adequate respiratory protection from chemical dusts or aerosols[3]. |
Experimental Workflow and PPE Integration
The following diagram illustrates the integration of PPE at critical stages of a typical laboratory workflow involving this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area within a fume hood for handling the compound.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling the Solid:
-
When weighing the solid, use an analytical balance within a fume hood or a powder containment hood.
-
Use anti-static weigh boats to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
-
Preparing Solutions:
-
Add the solvent to the solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped.
-
-
Running Reactions:
-
Conduct all reactions within the fume hood.
-
Ensure all glassware is properly clamped and secured.
-
-
Post-Reaction Workup:
-
Quenching and extraction procedures should be performed with caution, as they can generate aerosols.
-
Use a separatory funnel with proper venting techniques.
-
Disposal Plan: Managing Halogenated Waste
As a chlorinated organic compound, this compound and its associated waste must be disposed of as halogenated organic waste .
-
Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[4][5] Mixing these waste streams significantly increases disposal costs and environmental impact[6].
-
Waste Containers:
-
Disposal Pathway: Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed hazardous waste facility[4]. Never dispose of this compound or its waste down the drain[5][8].
Waste Segregation Flowchart
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water[9]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as halogenated waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound.
References
-
Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]
-
Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (2021). CDC. [Link]
-
Chlorine - Incident management. (2020). GOV.UK. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
-
Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. [Link]
-
Personal protective equipment for preparing toxic drugs. (2010). GERPAC. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]
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- 5. 7.2 Organic Solvents [ehs.cornell.edu]
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- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
